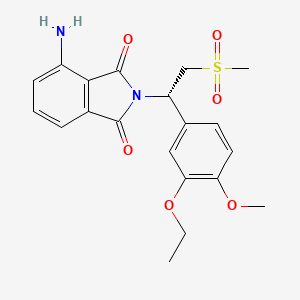
(R)-Phenprocoumon
Vue d'ensemble
Description
(R)-Phenprocoumon is a chemical compound that belongs to the class of coumarin derivatives, which are widely used as anticoagulant drugs. It is a racemic mixture of two enantiomers, (R)- and (S)-phenprocoumon, but only the (R)-enantiomer is biologically active. This compound has been used as an anticoagulant for over 60 years and is still widely used today due to its effectiveness and low cost.
Applications De Recherche Scientifique
Enantioselective Analysis :
- A study developed an enantioselective liquid chromatography/electrospray ionisation tandem mass spectrometry method for quantifying (R)- and (S)-phenprocoumon in human plasma. This method is significant for investigating genetic polymorphisms' influence on phenprocoumon metabolism (Kammerer et al., 2004).
Pharmacodynamics and Pharmacokinetics :
- Research on the pharmacodynamics and pharmacokinetics of phenprocoumon's optical enantiomers in normal subjects compared to the racemic mixture highlighted that S (−) phenprocoumon is more potent than R (+) phenprocoumon as an anticoagulant (Jahnchen et al., 1976).
Metabolic Fate in Humans :
- A study involving the metabolic fate of phenprocoumon in humans identified the primary metabolites as the 4'-, 6-, and 7-hydroxy analogues of phenprocoumon. It emphasized the stereoselective formation of these metabolites, crucial for understanding its pharmacological action (Toon et al., 1985).
Phenprocoumon Metabolites and Stereospecific Pharmacokinetics :
- The study investigated the stereospecific pharmacokinetics of phenprocoumon metabolites in human plasma and identified two novel metabolites, emphasizing the minor role of CYP2C9 in their formation. This contributes to understanding the alternative metabolic pathways of phenprocoumon (Kammerer et al., 2005).
PPARA Gene and Phenprocoumon Response Variability :
- A study exploring the association between PPARA gene polymorphisms and phenprocoumon dose variability found that patients with the PPARA rs4253728A allele needed higher phenprocoumon doses. This opens a new perspective on personalized medicine in anticoagulation therapy (Botton et al., 2015).
Drug Interactions and Hemorrhage Risk :
- A nested case–control study in a large population-based German database focused on drug interactions with phenprocoumon and the associated risk of serious hemorrhage. It emphasized the importance of understanding drug interactions for safer anticoagulant therapy (Jobski et al., 2011).
Mécanisme D'action
- Phenprocoumon antagonizes vitamin K, which is essential for the production of clotting factors. Specifically, it inhibits the enzyme responsible for activating vitamin K-dependent proteins, thereby disrupting the clotting process .
Target of Action
- Phenprocoumon acts as a vitamin K antagonist. It specifically inhibits the synthesis of coagulation factors II, VII, IX, and X in the liver . By blocking these clotting factors, it interferes with the blood coagulation cascade, ultimately preventing the formation of blood clots.
Mode of Action
Result of Action
Propriétés
IUPAC Name |
4-hydroxy-3-[(1R)-1-phenylpropyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDAYGNAKTZFIW-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975409 | |
| Record name | 2-Hydroxy-3-(1-phenylpropyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5999-27-9 | |
| Record name | Phenprocoumon, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005999279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-(1-phenylpropyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENPROCOUMON, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y513Q74WCG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(1,3-Thiazol-5-yl)methyl]piperazine](/img/structure/B1455909.png)

![2-[2-(Tetrahydro-2H-pyran-4-yloxy)ethoxy]ethanol](/img/structure/B1455911.png)
![2-[(Cyclobutylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B1455913.png)





